The Technical Cornerstone of Phosphate Prodrugs: A Guide to Sodium Diethyl Phosphate (CAS No. 2870-30-6)
The Technical Cornerstone of Phosphate Prodrugs: A Guide to Sodium Diethyl Phosphate (CAS No. 2870-30-6)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, enhancing the bioavailability and targeted delivery of active pharmaceutical ingredients (APIs) remains a pivotal challenge. The phosphate prodrug strategy has emerged as a powerful tool to overcome limitations of poor aqueous solubility and membrane permeability. At the heart of many such innovations lies the diethyl phosphate moiety, a versatile functional group that can be readily introduced and bio-cleaved. This technical guide provides an in-depth exploration of sodium diethyl phosphate (CAS No. 2870-30-6), a key reagent and building block in this endeavor. We will delve into its fundamental properties, synthesis, analytical characterization, and its critical role in the design of next-generation therapeutics.
Core Identity and Physicochemical Properties
Sodium diethyl phosphate is an organophosphate compound that serves as a stable, water-soluble source of the diethyl phosphate group.[1] Its proper identification is crucial for regulatory and experimental consistency.
CAS Number: 2870-30-6[2]
Multiple chemical suppliers and regulatory bodies confirm this as the correct CAS number for sodium diethyl phosphate.[3][4][5] An alternative CAS number, 17323-83-0, has been identified in some databases but appears to correspond to disodium ethyl phosphate, a distinct chemical entity.
Molecular Formula: C₄H₁₀NaO₄P[4]
Molecular Weight: 176.08 g/mol [4]
Synonyms: Diethyl Phosphate Sodium Salt, Sodium Diethylphosphate, Ethyl Sodium Phosphate, Phosphoric acid, diethyl ester, sodium salt[1][4]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 200.3 °C at 760 mmHg | [3][6] |
| Flash Point | 74.9 °C | [3][6] |
| Solubility | Soluble in water and organic solvents | [1] |
Synthesis and Purification: A Pathway to High-Purity Material
The reliable synthesis of sodium diethyl phosphate is fundamental to its application in research and pharmaceutical development. A common and efficient laboratory-scale synthesis involves a two-step process starting from the readily available diethyl chlorophosphate.
Experimental Protocol: Synthesis of Sodium Diethyl Phosphate
Step 1: Hydrolysis of Diethyl Chlorophosphate to Diethyl Phosphate
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add diethyl chlorophosphate (1.0 eq). The reaction should be conducted in an ice bath to manage the exothermic nature of the hydrolysis.
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Hydrolysis: Slowly add distilled water (1.1 eq) dropwise to the stirred diethyl chlorophosphate. Maintain the temperature below 10 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. The reaction can be monitored by ³¹P NMR for the disappearance of the starting material signal.
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Work-up: The resulting diethyl phosphate is a colorless oil and can be used in the next step without further purification if the starting material is of high purity.
Step 2: Neutralization to Form Sodium Diethyl Phosphate
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Dissolution: Dissolve the crude diethyl phosphate from Step 1 in a suitable solvent such as ethanol.
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Neutralization: Prepare a solution of sodium hydroxide (1.0 eq) in ethanol. Add the sodium hydroxide solution dropwise to the stirred solution of diethyl phosphate.
-
Precipitation and Isolation: The sodium diethyl phosphate will precipitate out of the solution. The solid can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified sodium diethyl phosphate under vacuum to obtain a white to off-white solid.
Causality in Synthesis: The choice of diethyl chlorophosphate as a starting material is due to its commercial availability and high reactivity.[7] The controlled hydrolysis is critical to prevent the formation of monoethyl phosphate and phosphoric acid as byproducts. The subsequent neutralization with a strong base like sodium hydroxide in a non-aqueous solvent like ethanol allows for the selective precipitation of the desired sodium salt, facilitating its isolation and purification.
Logical Flow of Synthesis
Caption: Bioactivation of a diethyl phosphate prodrug.
While the phosphate prodrug approach is well-established, with numerous approved drugs utilizing phosphate promoieties, a specific example of a marketed drug containing a diethyl phosphate group is not readily identifiable in publicly available databases. [8][9]However, the principles remain the same, and the diethyl ester offers a balance of stability and susceptibility to enzymatic cleavage that can be fine-tuned for specific pharmacokinetic profiles. One notable example in the broader context of organophosphates in medicine is Foscarnet sodium, an antiviral medication that is a pyrophosphate analog, highlighting the therapeutic potential of phosphate-containing structures. [10][11]
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical testing is paramount to ensure the quality and purity of sodium diethyl phosphate for its use in research and pharmaceutical applications. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique for the characterization of organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. [12][13]It provides unambiguous information about the chemical environment of the phosphorus atom, making it ideal for identity confirmation and purity assessment.
Experimental Protocol: Quantitative ³¹P NMR (qNMR) of Sodium Diethyl Phosphate
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of sodium diethyl phosphate into a vial.
-
Accurately weigh a suitable internal standard (e.g., triphenyl phosphate) into the same vial. The choice of internal standard should have a signal that does not overlap with the analyte.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). [14] * Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification. [12] * Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of the phosphorus nuclei.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to sodium diethyl phosphate and the internal standard.
-
Calculate the purity of the sodium diethyl phosphate using the following equation:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Self-Validation: The use of a certified internal standard provides a self-validating system for quantification. The clear separation of signals in the ³¹P NMR spectrum allows for unambiguous integration and a reliable purity assessment. [3]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for the assessment of purity and the detection of any non-phosphorus-containing impurities. [15][16] Illustrative HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.01 M Sodium dihydrogen phosphate in water. [17]* Mobile Phase B: Acetonitrile. [17]* Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (if the impurities have a chromophore) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.
-
Column Temperature: 25 °C. [17]
Causality in Method Development: A C18 column is chosen for its versatility in separating compounds with a range of polarities. A phosphate buffer is used to maintain a consistent pH and improve peak shape. Gradient elution is employed to ensure the separation of impurities with different retention times. [18]
Safety, Handling, and Storage
Proper handling and storage of sodium diethyl phosphate are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes. [19]* Storage: Store in a tightly closed container in a cool, dry place. [20]Protect from moisture.
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [19]* Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific, comprehensive safety data sheet (SDS) for sodium diethyl phosphate (CAS 2870-30-6) should always be consulted, information from related compounds suggests that it should be handled with care. [14][21]
Conclusion
Sodium diethyl phosphate is a cornerstone reagent for the implementation of the phosphate prodrug strategy in modern drug development. Its well-defined chemical properties, accessible synthesis, and clear analytical characterization pathways make it a reliable tool for researchers and scientists. A thorough understanding of its handling and application is crucial for leveraging its full potential in creating more effective and bioavailable therapeutics. This guide provides a comprehensive technical overview to support its informed and safe use in the pursuit of innovative pharmaceutical solutions.
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ijrti.org. (2019). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]
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